Welcome to the BenchChem Online Store!
molecular formula C16H18ClN3O2 B8383826 Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate

Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate

Cat. No. B8383826
M. Wt: 319.78 g/mol
InChI Key: WTVQBLLICLAKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07652022B2

Procedure details

Triethylamine hydrochloride (0.93 g 6.60 mmol), N,N-dimethylaniline (0.8 mL, 6.60 mmol), and POCl3 (3.7 mL, 39.6 mmol, 6 equiv) are added sequentially to a solution of [4-(6-hydroxy-pyrimidin-4-ylmethyl)-phenyl]-carbamic acid tert-butyl ester (2.0 g, 6.60 mmol) in CH3CN (16.5 mL), at rt and under an argon atmosphere. The resulting yellow solution is stirred at rt for 1 h and then added to a stirred mixture of H2O/ice (1/1, v/v; 80 mL, total volume). The product is extracted in CH2Cl2 (2×200 mL). The organic phase is washed with an aqueous saturated solution of Na2CO3 (70 mL), dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel (170 g) column chromatography (CH2Cl2/Et2O, 95/5, then 90/10) to afford the title compound: ES-MS: 320.1 [M+H]+; single peak at tR=8.76 min (System 2); Rf=0.13 (CH2Cl2/Et2O, 95/5).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
H2O ice
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C(N(CC)CC)C.CN(C)C1C=CC=CC=1.O=P(Cl)(Cl)Cl.[C:23]([O:27][C:28](=[O:44])[NH:29][C:30]1[CH:35]=[CH:34][C:33]([CH2:36][C:37]2[CH:42]=[C:41](O)[N:40]=[CH:39][N:38]=2)=[CH:32][CH:31]=1)([CH3:26])([CH3:25])[CH3:24]>CC#N>[C:23]([O:27][C:28](=[O:44])[NH:29][C:30]1[CH:35]=[CH:34][C:33]([CH2:36][C:37]2[CH:42]=[C:41]([Cl:1])[N:40]=[CH:39][N:38]=2)=[CH:32][CH:31]=1)([CH3:26])([CH3:25])[CH3:24] |f:0.1|

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
0.8 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
3.7 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC=C(C=C1)CC1=NC=NC(=C1)O)=O
Name
Quantity
16.5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
H2O ice
Quantity
80 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow solution is stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product is extracted in CH2Cl2 (2×200 mL)
WASH
Type
WASH
Details
The organic phase is washed with an aqueous saturated solution of Na2CO3 (70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel (170 g) column chromatography (CH2Cl2/Et2O, 95/5

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC=C(C=C1)CC1=NC=NC(=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.